Daptomycin is derived from the fermentation of the soil bacterium Streptomyces roseosporus and was first discovered in the late 1980s. It belongs to the class of antibiotics known as lipopeptides, characterized by a peptide core linked to a lipid tail. This structural feature is crucial for its antibacterial activity, allowing it to interact with bacterial membranes effectively . Daptomycin is classified as a bactericidal antibiotic, primarily targeting aerobic and anaerobic Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
The synthesis of daptomycin has been a subject of extensive research due to its complex structure. Several methods have been developed:
These methods highlight the complexity of synthesizing daptomycin due to its non-proteinogenic amino acids and cyclic structure.
Daptomycin has a unique molecular structure characterized by a cyclic depsipeptide framework consisting of 13 amino acids and a lipid tail. The molecular formula is , with a molecular weight of approximately 1,505 Da. The structure includes two non-proteinogenic amino acids: kynurenine and 3-methylglutamic acid, which contribute to its biological activity . The cyclic nature is critical for its interaction with bacterial membranes.
Daptomycin undergoes several chemical reactions that are integral to its function:
The mechanism of action of daptomycin is multifaceted:
Daptomycin exhibits several notable physical and chemical properties:
These properties are essential for its formulation as an injectable antibiotic used in clinical settings.
Daptomycin is primarily used in clinical settings for treating severe infections caused by Gram-positive bacteria, especially those resistant to other antibiotics:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6